1-シクロプロピルヘキサン-1,3-ジオン

説明

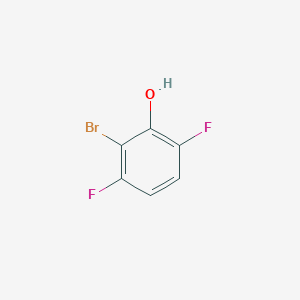

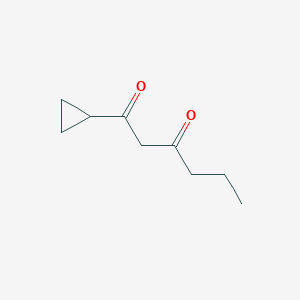

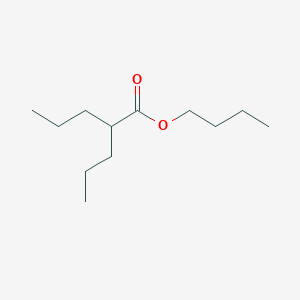

1-Cyclopropylhexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropylhexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylhexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

除草活性

1-シクロプロピルヘキサン-1,3-ジオン: 誘導体は合成され、除草活性について評価されています。 これらの化合物は、漂白除草剤のトリケトン類に属し、酵素p-ヒドロキシフェニルピルビン酸ジオキシゲナーゼ (HPPD)の阻害によって機能します 。この酵素は、アミノ酸チロシンを植物が必須分子に使用できる成分に分解するために不可欠です。 HPPDの阻害は、迅速な漂白効果と効果的な雑草防除をもたらし、特にトウモロコシ栽培で有効です .

合成有機化学

汎用性の高いビルディングブロックとして、1-シクロプロピルヘキサン-1,3-ジオンは、合成有機化学において、幅広い化合物を生成するために使用されています。 これは、6員環の窒素含有ヘテロ環を含む生物活性分子の合成のための重要な前駆体として役立ちます 。これらのヘテロ環は、多くの医薬品や天然物に存在するため、重要です。

バイオセンシングとバイオイメージング

1-シクロプロピルヘキサン-1,3-ジオンの構造類似体であるインダン-1,3-ジオンは、バイオセンシングとバイオイメージングに応用されています 。これらの化合物の電子特性により、特定の生物学的環境または変化に敏感なセンサーやイメージング剤を設計するために使用できます。

エレクトロニクスと光重合

1-シクロプロピルヘキサン-1,3-ジオンとその誘導体の電子受容特性は、エレクトロニクスと光重合の用途に適しています 。これらは、太陽電池用の色素、重合のための光開始剤、および非線形光学用途のための発色団の設計に使用されます。

医薬品化学

1-シクロプロピルヘキサン-1,3-ジオンの誘導体は、医薬品化学において、生物活性分子の設計に使用されています。 これらは、アルツハイマー病やエイズなどの病気の治療に使用される化合物の設計に関連するインダノンと構造的に類似しています .

ヘテロ環合成

1-シクロプロピルヘキサン-1,3-ジオン: は、さまざまなインデノ縮合ヘテロ環の合成に使用されます。 これらには、インデノピリジン、ジインデノピリジン、インデノキノリンなどがあり、新しい医薬品や材料の開発において重要です .

作用機序

Target of Action

The primary target of 1-Cyclopropylhexane-1,3-dione is the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD) . This enzyme plays a crucial role in plants, where it breaks down the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .

Mode of Action

1-Cyclopropylhexane-1,3-dione belongs to the triketone class of bleaching herbicides . Its mode of action is the inhibition of HPPD . By inhibiting this enzyme, 1-Cyclopropylhexane-1,3-dione disrupts the normal biochemical processes in plants, leading to a rapid bleaching and quick elimination of the weeds .

Biochemical Pathways

The inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione affects the tyrosine catabolism pathway in plants . This disruption leads to a deficiency in the components derived from tyrosine, which are essential for various plant functions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution.

Result of Action

The result of the action of 1-Cyclopropylhexane-1,3-dione is the rapid bleaching and quick elimination of the weeds . This is due to the disruption of the normal biochemical processes in the plants caused by the inhibition of HPPD .

生化学分析

Biochemical Properties

1-Cyclopropylhexane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. The inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione leads to the accumulation of tyrosine and its derivatives, which can have various downstream effects on cellular metabolism .

Cellular Effects

1-Cyclopropylhexane-1,3-dione influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione can lead to changes in the levels of signaling molecules derived from tyrosine, thereby impacting cell signaling pathways. Additionally, the accumulation of tyrosine derivatives can alter gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopropylhexane-1,3-dione involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, leading to the accumulation of upstream metabolites. The binding interaction is primarily driven by the cyclopropyl group, which fits into the enzyme’s active site, blocking its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropylhexane-1,3-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 1-Cyclopropylhexane-1,3-dione has been shown to cause sustained inhibition of HPPD, leading to prolonged alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Cyclopropylhexane-1,3-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits HPPD without causing significant toxicity. At higher doses, 1-Cyclopropylhexane-1,3-dione can lead to toxic effects, including liver damage and disruptions in amino acid metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

1-Cyclopropylhexane-1,3-dione is involved in the metabolic pathway of tyrosine catabolism. By inhibiting HPPD, the compound disrupts the normal breakdown of tyrosine, leading to the accumulation of intermediates such as p-hydroxyphenylpyruvate. This disruption can affect metabolic fluxes and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 1-Cyclopropylhexane-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active site of HPPD. The distribution of 1-Cyclopropylhexane-1,3-dione can influence its efficacy and potency in inhibiting the enzyme .

Subcellular Localization

The subcellular localization of 1-Cyclopropylhexane-1,3-dione is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HPPD. The localization of 1-Cyclopropylhexane-1,3-dione is crucial for its activity and function .

特性

IUPAC Name |

1-cyclopropylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELINRQDLONAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)

![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)